Cas no 1806978-08-4 (4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile
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- Inchi: 1S/C8H4ClF3N2/c9-6-4(1-2-13)7(8(11)12)14-3-5(6)10/h3,8H,1H2
- InChI Key: MQRDAPQEBIGPPT-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C(C(F)F)C=1CC#N)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- XLogP3: 1.9
- Topological Polar Surface Area: 36.7
4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029054557-1g |
4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile |
1806978-08-4 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029054557-250mg |
4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile |
1806978-08-4 | 97% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029054557-500mg |
4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile |
1806978-08-4 | 97% | 500mg |
$1,646.30 | 2022-03-31 |
4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile Related Literature
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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2. Book reviews
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on 4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile
Professional Introduction to 4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile (CAS No. 1806978-08-4)
4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile (CAS No. 1806978-08-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural features and potential biological activities. This compound, characterized by its chloro, difluoromethyl, and fluoro substituents on the pyridine ring, along with an acetonitrile group at the third position, presents a unique scaffold that is conducive to further chemical modifications and functionalization. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug discovery programs.
The chemical structure of 4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile incorporates several key functional groups that contribute to its reactivity and biological profile. The chloro substituent at the 4-position can participate in nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores. The difluoromethyl group at the 2-position is known to improve binding affinity and metabolic resistance, a feature that has been widely exploited in the development of kinase inhibitors and other therapeutic agents. Additionally, the fluoro group at the 5-position further enhances the compound's bioavailability and selectivity. The acetonitrile moiety at the 3-position provides a polar handle for further derivatization and can influence solubility and pharmacokinetic properties.
In recent years, fluorinated pyridines have emerged as a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been extensively studied for their roles in modulating enzyme inhibition, receptor binding, and cellular signaling pathways. Among the various derivatives, 4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile has shown promise in several preclinical studies as a lead compound for developing novel therapeutic agents. Its structural features make it a suitable candidate for targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.
One of the most compelling aspects of 4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile is its potential application in the development of small-molecule inhibitors for kinases, which are enzymes overexpressed in many cancers. Kinase inhibitors represent a major class of targeted therapies, and fluorinated pyridines have been shown to enhance binding interactions with these enzymes due to their ability to improve hydrophobicity and hydrogen bonding capabilities. Recent studies have demonstrated that compounds incorporating difluoromethyl groups exhibit improved potency and selectivity against various kinases compared to their non-fluorinated counterparts. This has led to increased interest in exploring derivatives of 4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile as potential lead compounds for kinase inhibition.
Furthermore, the fluoro groups in this compound contribute to its metabolic stability by resisting degradation through hydrolysis or oxidation processes. This property is particularly valuable in drug development, as it can extend the half-life of a drug molecule within the body, thereby improving its therapeutic efficacy. Additionally, fluorine atoms can influence pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), making them crucial for optimizing drug candidates.
The synthesis of 4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile typically involves multi-step organic reactions that require careful selection of reagents and conditions to ensure high yield and purity. Common synthetic routes include halogenation reactions on pre-formed pyridine derivatives followed by functional group transformations such as nitrile introduction or substitution at specific positions on the ring. The use of advanced synthetic techniques like cross-coupling reactions or palladium catalysis can further enhance the efficiency of these processes.
In conclusion,4-Chloro-2-(difluoromethyl)-5-fluoropyridine-3-acetonitrile (CAS No. 1806978-08-4) is a highly versatile fluorinated pyridine derivative with significant potential in pharmaceutical research. Its unique structural features make it an attractive starting point for developing novel therapeutic agents targeting various diseases, particularly cancer and inflammatory disorders. The compound's favorable physicochemical properties, including metabolic stability and improved binding affinity due to fluorination, position it as a promising candidate for further development in drug discovery programs.
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